2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide
Overview
Description
2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a chlorinated phenol, a sulfamoyl group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with 2-phenylethylamine to introduce the sulfamoyl group, forming 4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenol. The final step involves the reaction of this intermediate with N-cyclohexylacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfamoyl group can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfamoyl group is known to interact with proteins, potentially inhibiting their function, while the phenolic and cyclohexylacetamide moieties may contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: A simpler compound with similar structural features but lacking the sulfamoyl and cyclohexylacetamide groups.
2-chloro-5-chloromethylpyridine: Another chlorinated compound with different functional groups.
5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Shares the sulfamoyl group but differs in other structural aspects
Uniqueness
2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-(2-phenylethylsulfamoyl)phenoxy]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4S/c1-17-14-20(24)22(31(28,29)25-13-12-18-8-4-2-5-9-18)15-21(17)30-16-23(27)26-19-10-6-3-7-11-19/h2,4-5,8-9,14-15,19,25H,3,6-7,10-13,16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPMAQUPRCOLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NCCC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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